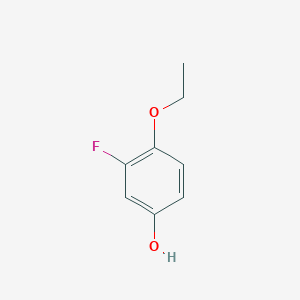

4-Ethoxy-3-fluorophenol

Vue d'ensemble

Description

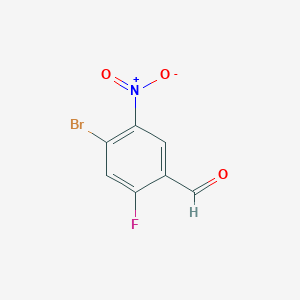

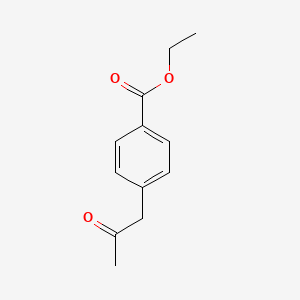

4-Ethoxy-3-fluorophenol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiosynthesis Applications

4-Ethoxy-3-fluorophenol has been explored as a precursor in the synthesis of radiolabeled compounds. For instance, derivatives of fluorophenol serve as intermediates for building complex molecules with a fluorophenoxy moiety, which are crucial in the development of radiopharmaceuticals. Techniques such as microwave heating and conventional heating have been applied to achieve higher yields in the radiosynthesis processes, highlighting the compound's role in enhancing radiolabeling efficiency and reliability (Helfer et al., 2013), (Ross et al., 2011).

Environmental and Biotechnological Implications

Research has also focused on the environmental degradation and bioremediation potential of fluorophenol derivatives. Studies on microbial communities and specific bacterial strains capable of degrading fluorophenol compounds shed light on the biotechnological applications for environmental cleanup and waste treatment. This includes the transformation of hazardous compounds into less harmful substances through microbial metabolism, offering insights into sustainable approaches for pollutant removal (Dornelles et al., 2020), (Duque et al., 2012).

Chemical Synthesis and Material Science

This compound is involved in the synthesis of various organic compounds and materials. Its derivatives are utilized in creating fluorescent probes for sensing applications, where modifications in the chemical structure lead to sensitivity towards specific ions or environmental conditions, such as pH levels. This demonstrates the compound’s significance in developing advanced materials with potential applications in sensing technologies and material science (Tanaka et al., 2001).

Safety and Hazards

4-Ethoxy-3-fluorophenol is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, or eye contact .

Propriétés

IUPAC Name |

4-ethoxy-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGANANYZKYVOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594338 | |

| Record name | 4-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-48-3 | |

| Record name | 4-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)